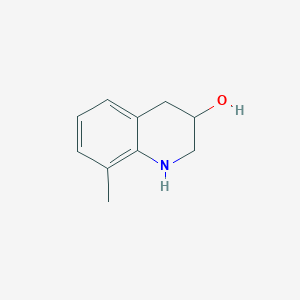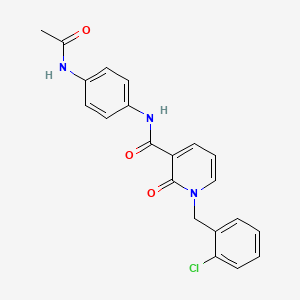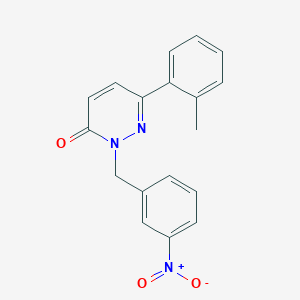
3-Quinolinol, 1,2,3,4-tetrahydro-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Quinolinol, 1,2,3,4-tetrahydro-8-methyl-” is a chemical compound with the molecular formula C10H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Chemical Reactions Analysis
Specific chemical reactions involving “3-Quinolinol, 1,2,3,4-tetrahydro-8-methyl-” are not detailed in the retrieved sources. Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Electroluminescence and Material Properties
The effects of systematic methyl substitution on group III metal tris(8-quinolinolato) chelates, including 3-Quinolinol, 1,2,3,4-tetrahydro-8-methyl-, reveal significant implications for electroluminescence and material properties. Methylation of the 8-quinolinol ligand at specific positions can either enhance or decrease photoluminescence quantum efficiency, impacting the performance of electroluminescent devices. For instance, methylation at the 3 or 4 position enhances quantum efficiency, whereas methylation at the 5 position decreases it. These findings are critical for the design of organic light-emitting devices, as they relate the chemical structure of these compounds to their photophysical properties and operational performance, including thermal properties and intermolecular interactions that affect charge transport through films (Sapochak et al., 2001).
Preconcentration of Trace Metals
3-Quinolinol and its derivatives, immobilized on various substrates, have been used for the preconcentration of ions from sea water, demonstrating their utility in environmental analysis. This approach is particularly effective for the preconcentration of trace metals such as Cd, Zn, Pb, Cu, Fe, Mn, Ni, Co, and Cr, facilitating their measurement by electrothermal atomic absorption spectrometry. The optimal results were obtained with specific substrates, highlighting the material's effectiveness in capturing and quantifying metal ions in marine environments (Willie, Sturgeon, & Berman, 1983).
Inhibition of MDM2-p53 Interaction
A novel application in cancer research is the discovery of a compound, 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol, as an inhibitor of the murine double minute 2 (MDM2)-p53 interaction. This quinolinol binds to MDM2 with high affinity and activates p53 in cancer cells, representing a new class of non-peptide inhibitors that target the MDM2-p53 interaction. This discovery opens avenues for the development of therapeutic agents aimed at restoring p53 function in tumors (Lu et al., 2006).
Propiedades
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDLBHKTXUTKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)

![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)

![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)
